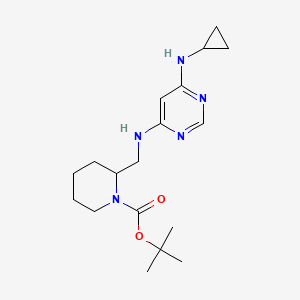

tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

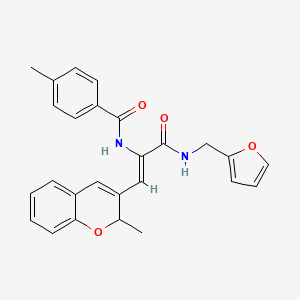

The compound tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a highly functionalized molecule that is likely to be an intermediate or a key compound in the synthesis of various biologically active molecules. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

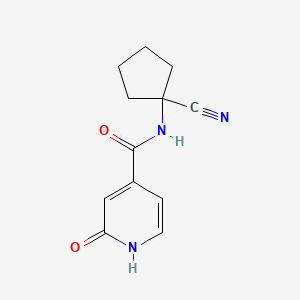

The synthesis of related compounds involves multi-step processes starting from readily available materials. For instance, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates are synthesized through an efficient method and used in the development of macrocyclic Tyk2 inhibitors, indicating the potential of such compounds in drug discovery . Similarly, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, showcasing the complexity and versatility of synthetic routes for these types of compounds .

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by spectroscopic methods and X-ray diffraction studies. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate reveals details about the conformation of the piperazine ring and the dihedral angles between the rings in the molecule . Such detailed structural information is crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

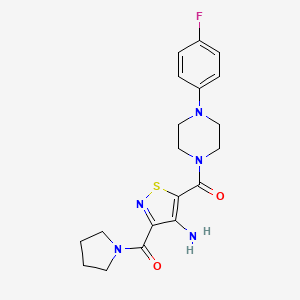

The chemical reactivity of similar compounds can be inferred from their functional groups and the reactions they undergo. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate is synthesized by a condensation reaction, which is a common method for constructing heterocyclic compounds with potential biological activity . The presence of functional groups like oxadiazole and piperazine suggests that the compound may participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined by their molecular structure. For example, the presence of tert-butyl groups can influence the solubility and steric properties of the molecule. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's stability and solid-state properties . Additionally, the use of DFT analyses provides insights into the electronic structure and potential reactivity of the compounds .

Applications De Recherche Scientifique

Histamine H4 Receptor Ligands

This compound is part of a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R). These compounds, including tert-butyl derivatives, have been explored for their potential in vitro potency and in vivo activity as anti-inflammatory agents and for their antinociceptive activity in pain models. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Key Intermediate in Potent Deoxycytidine Kinase Inhibitors

Tert-butyl derivatives have been identified as key intermediates in the synthesis of potent deoxycytidine kinase (dCK) inhibitors. These inhibitors are part of a new class of compounds with significant potential in medicinal chemistry (Zhang et al., 2009).

Intermediate for Small Molecule Anticancer Drugs

Certain tert-butyl derivatives serve as important intermediates for small molecule anticancer drugs. Their synthesis involves multiple steps, including nucleophilic substitution, oxidation, and halogenation reactions. The optimization of these synthetic methods can contribute to the development of effective anticancer drugs (Zhang et al., 2018).

Activation of Small-Conductance Ca2+-Activated K+ Channels

Some tert-butyl derivatives are known to selectively activate small-conductance Ca2+-activated K+ (SK) channels. These compounds, like GW542573X, have been studied for their distinct pharmacological profiles, which differ from previously known SK channel modulators. Such research enhances understanding of channel activation mechanisms and could lead to the development of novel therapeutic agents (Hougaard et al., 2009).

Antimalarial Activity

Derivatives of tert-butyl compounds, such as JPC-3210, have been studied for their structure-activity relationship in the context of antimalarial activity. The lead compound JPC-3210 was selected due to its superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and its in vivo efficacy against murine malaria (Chavchich et al., 2016).

Biologically Active Compounds Synthesis

Tert-butyl derivatives play a role as intermediates in the synthesis of various biologically active compounds, including crizotinib. The synthesis and structural confirmation of these compounds are important for the development of new pharmaceuticals (Kong et al., 2016).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-[[[6-(cyclopropylamino)pyrimidin-4-yl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)23-9-5-4-6-14(23)11-19-15-10-16(21-12-20-15)22-13-7-8-13/h10,12-14H,4-9,11H2,1-3H3,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNCSPDMCUBQBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CNC2=CC(=NC=N2)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519998.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2519999.png)

![2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2520008.png)

![2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2520016.png)

![4-[(Dimethylamino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2520017.png)